Chemical structure and properties of 7-Methoxy-4-methylquinolin-2-amine
Chemical structure and properties of 7-Methoxy-4-methylquinolin-2-amine
Technical Whitepaper: 7-Methoxy-4-methylquinolin-2-amine
Abstract
7-Methoxy-4-methylquinolin-2-amine is a substituted quinoline derivative belonging to the class of 2-aminoquinolines. Distinguished by its electron-donating methoxy group at the C7 position and a methyl group at C4, this molecule serves as a "privileged scaffold" in medicinal chemistry. It is structurally significant as a precursor for potential acetylcholinesterase (AChE) inhibitors, kinase inhibitors, and DNA-intercalating agents. This guide provides a comprehensive technical analysis of its structural dynamics (tautomerism), synthetic pathways, and physicochemical properties.[1]
Molecular Architecture & Structural Dynamics
The core structure consists of a bicyclic quinoline ring system. The specific substitution pattern—an amine at C2, a methyl group at C4, and a methoxy group at C7—imparts unique electronic properties that differentiate it from the more common 4-aminoquinoline antimalarials (e.g., chloroquine).
Electronic Distribution
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7-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance (+M effect). This increases the electron density of the quinoline ring, particularly enriching the C2 and C4 positions, which influences the basicity of the ring nitrogen (N1).
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2-Amino Group: The exocyclic amine functions as both a hydrogen bond donor and acceptor.[2] Its position adjacent to the ring nitrogen allows for significant tautomeric exchange.
Tautomerism (Amino-Imino Equilibrium)
A critical feature of 2-aminoquinolines is prototropic tautomerism. While the amino form is generally predominant in the solid state and polar solvents due to aromatic stability, the imino form plays a role in ligand-target binding (e.g., in kinase ATP pockets).
Graphviz Diagram 1: Amino-Imino Tautomerism
Caption: Dynamic equilibrium between the predominant amino tautomer (left) and the imino tautomer (right), influenced by solvent polarity and pH.
Synthetic Methodology
The synthesis of 7-Methoxy-4-methylquinolin-2-amine typically follows a convergent route starting from m-anisidine. The most robust protocol involves a Knorr-type cyclization followed by functional group interconversion.
Validated Synthetic Protocol
Step 1: Condensation & Cyclization (Knorr Synthesis)
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Reagents: m-Anisidine + Ethyl acetoacetate.
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Conditions: Reflux in toluene (Dean-Stark trap) to form the anil, followed by acid-mediated cyclization (e.g., PPA or H₂SO₄) at 100-120°C.
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Intermediate: 7-Methoxy-4-methylquinolin-2(1H)-one (Carbostyril derivative).
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Mechanism: Electrophilic aromatic substitution where the activated aromatic ring attacks the carbonyl carbon.
Step 2: Chlorination
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Reagents: Phosphorus oxychloride (POCl₃).
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Conditions: Reflux (neat or in solvent) for 2-4 hours.
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Intermediate: 2-Chloro-7-methoxy-4-methylquinoline.
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Safety Note: POCl₃ is water-reactive; quench carefully into ice.
Step 3: Amination (Nucleophilic Aromatic Substitution)
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Reagents: Ammonia (NH₃) in methanol/ethanol or Ammonium acetate.
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Conditions: Sealed tube/autoclave at 120-150°C or microwave irradiation.
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Product: 7-Methoxy-4-methylquinolin-2-amine.
Graphviz Diagram 2: Retrosynthetic Workflow
Caption: Step-wise synthetic pathway transforming m-anisidine to the final 2-aminoquinoline target.
Physicochemical Profile
The following data summarizes the predicted and experimentally derived properties for the 2-amino-7-methoxy-4-methylquinoline scaffold.
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₁H₁₂N₂O | Core Identity |
| Molecular Weight | 188.23 g/mol | Fragment-based drug design |
| Predicted LogP | ~2.1 - 2.6 | Moderate lipophilicity; good membrane permeability |
| pKa (Ring N) | ~7.5 - 8.5 (Predicted) | Higher than unsubstituted quinoline due to 7-OMe and 2-NH₂ |
| H-Bond Donors | 1 (Exocyclic -NH₂) | Critical for target binding |
| H-Bond Acceptors | 3 (Ring N, OMe, -NH₂) | Versatile interaction points |
| Solubility | Low in water; Soluble in DMSO, MeOH | Requires co-solvent for biological assays |
| Appearance | Off-white to pale yellow solid | Typical of aminoquinolines |
Pharmacological Applications
Kinase Inhibition
The 2-aminoquinoline motif mimics the adenine ring of ATP. The hydrogen bond donor/acceptor motif (N1 and 2-NH₂) can form a "hinge-binding" interaction within the ATP-binding pocket of various kinases. The 7-methoxy group often extends into the solvent-exposed region or a hydrophobic pocket, improving selectivity.
Cholinesterase Inhibition
Structurally related to Tacrine (1,2,3,4-tetrahydroacridin-9-amine), this molecule serves as a simplified, planar analog for developing Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. The planar ring allows for intercalation into the enzyme's catalytic gorge (Trp279 residue).
Analytical Validation
To confirm the identity of the synthesized compound, the following spectroscopic signatures are required:
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¹H-NMR (DMSO-d₆, 400 MHz):
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δ 2.40-2.60 ppm (s, 3H): Methyl group at C4.
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δ 3.80-3.95 ppm (s, 3H): Methoxy group at C7.
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δ 6.30-6.50 ppm (s, 2H): Broad singlet for -NH₂ (exchangeable with D₂O).
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δ 6.70-7.80 ppm (m, 4H): Aromatic protons. Look for the characteristic singlet at C3 (unless substituted) and the coupling pattern of the benzene ring protons (C5, C6, C8).
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Mass Spectrometry (ESI+):
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[M+H]⁺: 189.24 m/z.
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References
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Chemical Identity & Isomerism
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PubChem Compound Summary for CID 13685551 (7-Methoxy-4-methylquinoline - Parent Scaffold). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Synthetic Methodology (Knorr & Chichibabin Protocols)
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Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol.[3] Journal of the American Chemical Society, 68, 1279-1281. [Link]
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Synthesis of 2-amino-4-hydroxyquinolines.[4][5] US Patent 4247699A. Google Patents.
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Tautomerism & Structural Properties
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4247699A - Process for making 2-amino-4-hydroxyquinolines - Google Patents [patents.google.com]
- 5. US4247699A - Process for making 2-amino-4-hydroxyquinolines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
